molecular formula C10H15N5 B6647414 3-pyrazol-1-yl-N-(1H-pyrazol-5-ylmethyl)propan-1-amine

3-pyrazol-1-yl-N-(1H-pyrazol-5-ylmethyl)propan-1-amine

Cat. No.: B6647414
M. Wt: 205.26 g/mol
InChI Key: GMIHNLQTEVLFRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-pyrazol-1-yl-N-(1H-pyrazol-5-ylmethyl)propan-1-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology. The compound is a derivative of pyrazole, which is a heterocyclic aromatic compound that has a wide range of biological activities.

Mechanism of Action

The mechanism of action of 3-pyrazol-1-yl-N-(1H-pyrazol-5-ylmethyl)propan-1-amine involves its ability to bind to certain enzymes and proteins, thereby inhibiting their activity. The compound has been shown to bind to the active site of cyclin-dependent kinases, preventing their interaction with substrates and inhibiting cell division and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific enzymes and proteins that it interacts with. In general, the compound has been shown to inhibit cell division and proliferation, which can have both positive and negative effects on biological systems.

Advantages and Limitations for Lab Experiments

The advantages of using 3-pyrazol-1-yl-N-(1H-pyrazol-5-ylmethyl)propan-1-amine in lab experiments include its ability to selectively inhibit certain enzymes and proteins, which can provide insights into their biological functions. However, the compound may also have off-target effects and can be difficult to synthesize and purify, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 3-pyrazol-1-yl-N-(1H-pyrazol-5-ylmethyl)propan-1-amine. One area of interest is the development of more efficient and scalable synthesis methods for the compound. Another direction is the evaluation of its potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further studies are needed to elucidate its mechanism of action and to identify new targets for its inhibition.

Synthesis Methods

The synthesis of 3-pyrazol-1-yl-N-(1H-pyrazol-5-ylmethyl)propan-1-amine involves the reaction of 1H-pyrazol-5-ylmethanol with 3-bromo-N-(1H-pyrazol-5-ylmethyl)propan-1-amine in the presence of a base, such as potassium carbonate, in an organic solvent, such as dimethylformamide. The reaction yields the desired product, which can be purified using standard techniques, such as column chromatography.

Scientific Research Applications

3-pyrazol-1-yl-N-(1H-pyrazol-5-ylmethyl)propan-1-amine has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, the compound has been evaluated for its ability to inhibit certain enzymes, such as cyclin-dependent kinases, which are involved in the regulation of cell division and proliferation. The compound has also been studied for its potential as a therapeutic agent for the treatment of cancer and other diseases.

Properties

IUPAC Name

3-pyrazol-1-yl-N-(1H-pyrazol-5-ylmethyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5/c1(7-15-8-2-5-13-15)4-11-9-10-3-6-12-14-10/h2-3,5-6,8,11H,1,4,7,9H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMIHNLQTEVLFRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CCCNCC2=CC=NN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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